2-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile
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Overview
Description
2-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile is an organic compound with the molecular formula C12H13NO3 It features a benzonitrile group attached to an ethoxy chain, which is further connected to a 1,3-dioxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile typically involves the condensation of carbonyl compounds with vicinal diols. One common method is the acid-catalyzed reaction of a benzonitrile derivative with 2-(1,3-dioxolan-2-yl)ethanol. The reaction is often carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid, which facilitates the formation of the dioxolane ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the synthesis process. Additionally, the purification of the final product is achieved through techniques like distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Primary amines.
Substitution: Various substituted benzonitrile derivatives
Scientific Research Applications
2-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The dioxolane ring may also participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxolan-2-yl)ethanol
- 2-(1,3-Dioxolan-2-yl)ethyl zinc bromide
- (2-Methyl-1,3-dioxolan-2-yl)acetic acid 3,7-dimethyl-octa-2,6-dienyl ester .
Uniqueness
2-[2-(1,3-Dioxolan-2-yl)ethoxy]benzonitrile is unique due to its combination of a benzonitrile group with a dioxolane ring, which imparts distinct chemical and physical properties. This structural uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
2-[2-(1,3-dioxolan-2-yl)ethoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c13-9-10-3-1-2-4-11(10)14-6-5-12-15-7-8-16-12/h1-4,12H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FREUSCFLVLLWBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CCOC2=CC=CC=C2C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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